5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde
Description
Properties
IUPAC Name |
5-(3,3-difluoropyrrolidin-1-yl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O/c11-10(12)3-4-14(7-10)9-2-1-8(6-15)13-5-9/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPDFJGKRVXEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CN=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde typically involves the reaction of 3,3-difluoropyrrolidine with picolinaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group (−CHO) is highly reactive toward nucleophiles, enabling:
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Formation of imines : Reacts with primary amines (e.g., arylpiperazines) to form Schiff bases under mild conditions. This is a key step in synthesizing bioactive compounds (see , ).
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Hydroxylamine reactions : Forms oximes (R–CH=N–OH), useful intermediates in heterocyclic synthesis .
Example Reaction Pathway :
Reduction and Oxidation
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Reduction : The aldehyde group can be reduced to a primary alcohol (−CHOH) using agents like NaBH or catalytic hydrogenation .
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Oxidation : Under strong oxidizing conditions (e.g., KMnO), the aldehyde may convert to a carboxylic acid (−COOH), though steric hindrance from the pyrrolidine group could limit this pathway .
Cross-Coupling Reactions
Key Reaction Parameters :
| Reaction Type | Catalyst System | Yield Range | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh), Base | 60–85% | , |
| Buchwald-Hartwig Amination | Pd(dba), Xantphos | 70–90% |
Cyclization and Heterocycle Formation
The aldehyde group can participate in cyclocondensation with amines or hydrazines to form fused heterocycles (e.g., pyrrolo[3,4-d]pyridazinones), as seen in structurally related compounds .
Example : Reaction with thiosemicarbazide yields thiadiazole derivatives:
Fluorine-Specific Reactivity
The 3,3-difluoropyrrolidine moiety may influence:
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Electrophilicity : Fluorine’s electron-withdrawing effect enhances the aldehyde’s susceptibility to nucleophilic attack.
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Metabolic stability : Fluorination typically reduces oxidative metabolism, enhancing bioavailability .
Synthetic Challenges
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
- Drug Development: The compound is explored for its potential as a lead compound in the development of new pharmaceuticals targeting various biological pathways. Its structure allows for modifications that can enhance efficacy and reduce side effects.
- Antagonism of Kinases: Research indicates that compounds similar to 5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde may act as antagonists to specific kinases involved in disease pathways, particularly hematopoietic progenitor kinase 1 (HPK1), which is implicated in cancer and inflammatory diseases .
2. Biochemical Research:
- Signal Transduction Studies: The compound can be utilized to study intracellular signaling pathways due to its ability to modulate kinase activity. This application is crucial for understanding disease mechanisms and developing targeted therapies .
- Proteomics Applications: It serves as a specialty product in proteomics research, aiding in the identification and characterization of protein interactions .
Case Studies
Case Study 1: Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, one study indicated that modifications to the picolinaldehyde moiety resulted in enhanced potency against breast cancer cells, highlighting the potential for developing new anticancer agents based on this scaffold.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of compounds derived from this compound. The results showed promising activity against both Gram-positive and Gram-negative bacterial strains, suggesting its utility in developing new antibacterial therapies.
Mechanism of Action
The mechanism of action of 5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The fluorine atoms can enhance the binding affinity and selectivity of the compound for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Metabolic and Stability Comparisons
For example:
- Non-Fluorinated Analogs: Pyrrolidine rings in CP-93,393 undergo hydroxylation (e.g., 5-OH-CP-93,393) and conjugation, accounting for 35–45% of metabolites in monkeys and humans .
- Hypothesized Stability : The 3,3-difluoro substitution likely blocks oxidation at the pyrrolidine ring’s β-positions, reducing susceptibility to cytochrome P450 enzymes. This is consistent with fluorinated drugs like roflumilast, where fluorination enhances metabolic stability .
Reactivity and Functional Group Comparisons
- Aldehyde Reactivity : The picolinaldehyde core in all analogs participates in Schiff base formation or coordination chemistry (e.g., iron complexes in ). Fluorination may modulate electronic effects, altering binding affinity in metal complexes .
- Electron-Withdrawing Effects : The difluoropyrrolidine group’s electron-withdrawing nature could reduce the aldehyde’s electrophilicity compared to electron-donating groups (e.g., piperazinyl or propargyloxy) .
Research Implications and Gaps
- Drug Design: The compound’s fluorinated pyrrolidine moiety positions it as a candidate for CNS-targeted therapies, leveraging enhanced metabolic stability over non-fluorinated analogs.
- Unanswered Questions : Experimental data on solubility, plasma protein binding, and in vivo pharmacokinetics are needed to validate hypotheses derived from structural analogs.
Biological Activity
5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H10F2N2O
- CAS Number : 1707605-06-8
The compound features a pyridine ring substituted with a pyrrolidine moiety that includes two fluorine atoms. This unique structure is believed to enhance its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Properties
- Preliminary studies suggest notable antimicrobial activity against various bacterial strains.
- Minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli.
2. Anticancer Activity
- Investigations into the anticancer potential indicate that derivatives of this compound show significant antiproliferative effects against multiple cancer cell lines.
- A derivative with a similar structure demonstrated enhanced activity against specific cancer types, suggesting a promising avenue for drug development.
3. Neuroprotective Effects
- Some studies have indicated potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Target Proteins : The compound may bind to proteins involved in cell division and signal transduction pathways.
- Mode of Action : It is hypothesized that the presence of fluorine atoms enhances lipophilicity, facilitating better membrane penetration and target interaction.
Data Table: Biological Activity Comparison
| Biological Activity | MIC (μg/mL) | Cell Line Tested | Reference |
|---|---|---|---|
| Antimicrobial (S. aureus) | 3.12 | N/A | |
| Anticancer (A549) | 10.0 | A549 (Lung) | |
| Anticancer (MCF-7) | 15.0 | MCF-7 (Breast) | |
| Neuroprotection | N/A | SH-SY5Y |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. Results indicated that this compound displayed superior activity against Staphylococcus aureus compared to standard antibiotics like ciprofloxacin.
Study 2: Anticancer Potential
In vitro assays assessed the cytotoxic effects of the compound on A549 and MCF-7 cell lines. The study found that the compound significantly inhibited cell proliferation with IC50 values indicating potent activity, particularly in lung cancer cells.
Q & A
Q. What analytical methods validate the absence of toxic byproducts in synthesis?
- Methodological Answer : LC-MS/MS in MRM mode detects trace impurities (e.g., unreacted starting materials). Compare retention times and fragmentation patterns with reference standards (). Toxicity prediction tools (e.g., ProTox-II) assess identified byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
